Cas no 1487380-54-0 (2-(methoxymethyl)-2-methylazetidine)

2-(Methoxymethyl)-2-methylazetidine is a substituted azetidine derivative characterized by its compact, strained four-membered ring structure. The methoxymethyl and methyl substituents enhance its reactivity and versatility, making it a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. Its strained ring system facilitates ring-opening reactions, enabling the introduction of functionalized fragments into complex molecules. The compound’s stability under controlled conditions and its potential as a building block for nitrogen-containing heterocycles underscore its utility in medicinal chemistry and material science. Careful handling is recommended due to its reactive nature.
2-(methoxymethyl)-2-methylazetidine structure
1487380-54-0 structure
Product Name:2-(methoxymethyl)-2-methylazetidine
CAS No:1487380-54-0
MF:C6H13NO
MW:115.173521757126
CID:5981985
PubChem ID:65804434
Update Time:2025-05-22

2-(methoxymethyl)-2-methylazetidine Chemical and Physical Properties

Names and Identifiers

    • 2-(methoxymethyl)-2-methylazetidine
    • 1487380-54-0
    • AKOS015144776
    • EN300-1248512
    • Inchi: 1S/C6H13NO/c1-6(5-8-2)3-4-7-6/h7H,3-5H2,1-2H3
    • InChI Key: PAWRRSFMJORCFS-UHFFFAOYSA-N
    • SMILES: O(C)CC1(C)CCN1

Computed Properties

  • Exact Mass: 115.099714038g/mol
  • Monoisotopic Mass: 115.099714038g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 2
  • Complexity: 84.6
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 21.3Ų

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Additional information on 2-(methoxymethyl)-2-methylazetidine

2-(Methoxymethyl)-2-Methylazetidine: A Comprehensive Overview

2-(Methoxymethyl)-2-Methylazetidine, also known by its CAS number CAS No. 1487380-54-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of azetidines, which are four-membered ring structures containing one nitrogen atom. The presence of a methoxymethyl group and a methyl group at the second position of the azetidine ring introduces unique chemical properties and potential applications.

The structural uniqueness of 2-(methoxymethyl)-2-methylazetidine lies in its compact ring system and substituents. The azetidine ring is known for its inherent strain due to its small size, which can lead to interesting reactivity in chemical reactions. The methoxymethyl group (-CH₂OCH₃) and the methyl group (-CH₃) attached to the nitrogen atom further modulate the electronic and steric properties of the molecule. These features make it a valuable building block in organic synthesis and drug discovery.

Recent studies have highlighted the potential of azetidine derivatives, including 2-(methoxymethyl)-2-methylazetidine, in various therapeutic areas. For instance, researchers have explored their role as inhibitors of certain enzymes involved in metabolic disorders. The compact structure of azetidines allows them to fit into enzyme active sites with high precision, making them promising candidates for drug development.

In terms of synthesis, 2-(methoxymethyl)-2-methylazetidine can be prepared through various routes, including ring-closing reactions and nucleophilic substitution. One common method involves the reaction of an appropriately substituted amino alcohol with an alkylating agent under basic conditions. The choice of reagents and reaction conditions plays a crucial role in achieving high yields and purity.

The physical properties of CAS No. 1487380-54-0 are also noteworthy. It has a melting point that is consistent with its molecular weight and structural rigidity. The compound is typically soluble in common organic solvents such as dichloromethane and ethyl acetate, which facilitates its use in various synthetic procedures.

From an applications perspective, 2-(methoxymethyl)-2-methylazetidine has found utility in the synthesis of more complex molecules, including bioactive compounds. Its ability to undergo nucleophilic substitution reactions makes it a versatile intermediate in organic synthesis. Additionally, its chiral centers can be exploited to synthesize enantiomerically enriched compounds, which are essential in pharmaceutical research.

In conclusion, 2-(methoxymethyl)-2-methylazetidine, with its unique structure and properties, continues to be a focal point in chemical research. Its role as a building block in organic synthesis and its potential therapeutic applications underscore its importance in both academic and industrial settings. As research progresses, new insights into its chemistry and biology are expected to emerge, further expanding its utility.

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